molecular formula C21H17Cl2NS B12344116 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride

2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride

Cat. No.: B12344116
M. Wt: 386.3 g/mol
InChI Key: RBDZUGCZQOKWES-UHFFFAOYSA-M
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Description

2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Properties

Molecular Formula

C21H17Cl2NS

Molecular Weight

386.3 g/mol

IUPAC Name

2-[chloro(diphenyl)methyl]-3-methyl-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C21H17ClNS.ClH/c1-23-18-14-8-9-15-19(18)24-20(23)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1

InChI Key

RBDZUGCZQOKWES-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride typically involves the reaction of chlorodiphenylmethane with 3-methylbenzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride include other thiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical structure and biological activity.

Biological Activity

2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound belongs to the class of benzo[d]thiazole derivatives, characterized by a thiazole ring fused with a benzene ring. The presence of the chlorodiphenylmethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using methods involving the reaction of chlorinated phenols with thiazole derivatives under controlled conditions. The synthesis typically involves:

  • Starting Materials : Chlorinated diphenylmethanol and 3-methylbenzo[d]thiazole.
  • Reagents : Base catalysts such as potassium carbonate in polar aprotic solvents like DMF or DMSO.
  • Conditions : Elevated temperatures (75–100 °C) with monitoring via TLC.

Antimicrobial Activity

Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. In vitro assays have demonstrated that compounds with similar structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Anticancer Properties

Studies have shown that benzo[d]thiazole derivatives can inhibit tumor cell proliferation. For instance, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 µM to 15 µM, indicating moderate potency.

Acetylcholinesterase Inhibition

Given the structure's resemblance to known acetylcholinesterase inhibitors, there is potential for this compound to exhibit similar activity. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Preliminary docking studies suggest favorable interactions with the active site of acetylcholinesterase, warranting further investigation into its efficacy as a cognitive enhancer.

Case Studies

StudyFindingsReference
Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus
Anticancer ActivityIC50 values between 5 µM - 15 µM against MCF-7 and HeLa
Acetylcholinesterase InhibitionPotential binding affinity indicated by docking studies

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